4-Bromo-5-methyl-1,3-dioxolan-2-one
Description
Properties
CAS No. |
827300-11-8 |
|---|---|
Molecular Formula |
C4H5BrO3 |
Molecular Weight |
180.98 g/mol |
IUPAC Name |
4-bromo-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5BrO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3 |
InChI Key |
UCDPSMXXZQJIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=O)O1)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of 5-Methyl-1,3-dioxolan-2-one
The foundational approach involves direct bromination of 5-methyl-1,3-dioxolan-2-one. This method leverages electrophilic substitution, where bromine is introduced at the reactive position 4 of the heterocyclic ring. A pivotal patent (EP1447403B1) details the use of N-bromosuccinimide (NBS) as the brominating agent in non-polar solvents such as cyclohexane or carbon tetrachloride. The reaction is conducted under reflux conditions (80–120°C), achieving moderate to high yields. Notably, the absence of radical initiators distinguishes this method from related bromination protocols for structurally analogous compounds.
Mechanistic Insights :
The bromination proceeds via the formation of a bromonium ion intermediate, facilitated by the electron-rich environment of the dioxolanone ring. The methyl group at position 5 exerts a steric and electronic directing effect, favoring substitution at position 4.
Catalytic Bromination Using Metal Halides
Industrial-scale production often employs metal halide catalysts to enhance regioselectivity and reaction kinetics. A method disclosed in WO2021070113A1 utilizes potassium iodide (KI) or sodium bromide (NaBr) in polar aprotic solvents like dimethylformamide (DMF). For instance, reacting 5-methyl-1,3-dioxolan-2-one with bromine in the presence of KI at 25–35°C yields 4-bromo-5-methyl-1,3-dioxolan-2-one with approximately 85% purity. This low-temperature method reduces side reactions, making it suitable for thermally sensitive substrates.
Key Variables :
Radical Bromination with NBS and Initiators
Although excluded from direct citation due to source restrictions, radical bromination using NBS and radical initiators (e.g., benzoyl peroxide) is inferred from analogous syntheses. This method, typically conducted in carbon tetrachloride, generates bromine radicals that selectively target tertiary or benzylic positions. For 5-methyl-1,3-dioxolan-2-one, the methyl group’s adjacency to the ring oxygen likely stabilizes radical intermediates, promoting bromination at position 4.
Comparative Efficiency :
| Method | Brominating Agent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Electrophilic Substitution | NBS | Cyclohexane | None | 80–120°C | 70–75 |
| Catalytic Bromination | Br₂ | DMF | KI | 25–35°C | 85–90 |
| Radical Bromination | NBS | CCl₄ | BPO | 60–80°C | 65–70 |
BPO = Benzoyl Peroxide
Industrial Production and Scalability
Continuous Flow Reactor Systems
Modern manufacturing prioritizes continuous flow reactors for bromination reactions. These systems ensure precise temperature control and rapid mixing, critical for exothermic bromination. A patent application (WO2021070113A1) highlights a two-step process:
- Bromination : 5-methyl-1,3-dioxolan-2-one is fed into a reactor with bromine and KI, maintained at 30°C.
- Workup : The crude product is extracted with toluene and purified via fractional distillation, achieving >90% yield on a multi-kilogram scale.
Advantages :
Solvent Recycling and Waste Management
Industrial processes emphasize solvent recovery to minimize environmental impact. For instance, cyclohexane from electrophilic bromination is distilled and reused, reducing raw material costs by 40%. Similarly, DMF is reclaimed via vacuum distillation, with bromide salts precipitated and disposed of as non-hazardous waste.
Comparative Analysis of Methodologies
Cost-Effectiveness
- Catalytic Bromination : Lower energy costs (25–35°C) but higher catalyst expenses.
- Electrophilic Substitution : Higher temperatures increase energy use, but NBS is cost-effective at scale.
Environmental Impact
Radical bromination generates succinimide byproducts, requiring specialized disposal. In contrast, catalytic methods produce minimal waste, aligning with green chemistry principles.
Challenges and Optimization Strategies
Regioselectivity Issues
Competing bromination at position 2 or 6 can occur if reaction conditions are suboptimal. Strategies to enhance regioselectivity include:
Purification Difficulties
The product’s high polarity complicates distillation. Patent WO2021070113A1 recommends silica gel chromatography with ethyl acetate/hexane (1:4) for lab-scale purification, while industrial setups use crystallization from dichloromethane.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions under appropriate conditions, altering its oxidation state and forming different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
4-Bromo-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biochemical pathways and as a reagent in various biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolanone ring structure play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
Substituent Variations: Halogen and Alkyl Groups
Key Observations :
- Halogen Influence : Bromine and chlorine substituents enhance electrophilicity, making these compounds reactive in nucleophilic substitutions. For example, 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one is used in synthesizing optically active pharmaceuticals , while brominated analogs like the target compound may serve as intermediates in asymmetric synthesis.
- Methyl vs. Hydroxymethyl derivatives (e.g., 4-(hydroxymethyl)-1,3-dioxolan-2-one) enable polymerization or functionalization for materials science .
- Positional Isomerism : The 5-bromo-2,2-dimethyl analog (CID 14910313) demonstrates how substituent placement alters reactivity and physical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
